molecular formula C6H14N2O3S B7975907 2-(Morpholin-4-yl)ethane-1-sulfonamide

2-(Morpholin-4-yl)ethane-1-sulfonamide

Cat. No.: B7975907
M. Wt: 194.25 g/mol
InChI Key: FLTFNDWATZHOMG-UHFFFAOYSA-N
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Description

“2-(Morpholin-4-yl)ethane-1-sulfonamide” is a chemical compound with the formula C6H14N2O3S . It has a molecular weight of 194.25 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of sulfonyl azide with sodium hydroxide in water at 0°C for 1.5 hours . The reaction mixture is stirred at 0°C until the sulfonyl azide completely dissolves . A solution of 10 N aqueous HCl is then added until pH 3-4 . The mixture is extracted with Et2O, and the extract is evaporated to constant weight .


Molecular Structure Analysis

The molecular structure of “this compound” includes 12 heavy atoms, with no aromatic heavy atoms . It has 3 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its reaction with sodium hydroxide and sulfonyl azide . It also reacts with triethylamine in ethanol at 20°C .


Physical and Chemical Properties Analysis

This compound has a high GI absorption and is not a BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -8.49 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.02 . It is highly soluble, with a solubility of 214.0 mg/ml or 1.1 mol/l .

Safety and Hazards

The safety precautions for handling “2-(Morpholin-4-yl)ethane-1-sulfonamide” include avoiding inhalation, contact with skin and eyes, and ingestion . It is classified as a warning signal word . The hazard statements include H302-H315-H319-H335 .

Properties

IUPAC Name

2-morpholin-4-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTFNDWATZHOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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